6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}quinoxaline
Description
Properties
IUPAC Name |
(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-20(16-6-7-18-19(10-16)23-9-8-22-18)24-13-21(14-24)11-17(12-21)15-4-2-1-3-5-15/h1-10,17H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYOCJQQVDDPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}quinoxaline involves multiple steps, starting with the preparation of the azaspiro[3.3]heptane core. One common method involves the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . The quinoxaline moiety can be introduced through a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, alcohol derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic moiety can enhance binding affinity and selectivity by providing a rigid and unique three-dimensional structure. The quinoxaline core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
Structural and Electronic Comparisons
The substituent position on the quinoxaline core critically influences biological activity and physicochemical properties:
- Position 6 vs.
- Spirocyclic vs. Planar Moieties: The spirocyclic system imposes conformational constraints, which may enhance binding specificity compared to linear or planar substituents (e.g., indoloquinoxalines) .
Antiviral Activity
- HCV Protease Inhibition: Quinoxaline derivatives with 3-methyl or 3-ethyl groups show nanomolar Ki values against wild-type HCV NS3/4A protease. In contrast, bulkier 3-isopropyl analogues exhibit millimolar Ki values against resistant variants (e.g., D168A), highlighting the sensitivity of position 3 to steric effects . The target compound’s 6-position spirocyclic group may bypass such resistance mechanisms.
- Antifungal Activity: (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives demonstrate moderate activity against Rhizoctonia solani (IC₅₀: 10–50 μM) . The spirocyclic analogue’s rigid structure could improve membrane penetration or target affinity.
Cytotoxicity and Anticancer Potential
- Sulfonamide Quinoxaline 1,4-Dioxides: Substituents at position 2 (e.g., trifluoromethyl) and position 3 (methyl vs. phenyl) drastically influence cytotoxicity. For example, compound 7h (2-CF₃, 3-CH₃) shows IC₅₀ = 1.3–2.1 μM against tumor cells, rivaling etoposide . The target compound’s spirocyclic group at position 6 may modulate cytotoxicity through distinct mechanisms, such as altered topoisomerase inhibition or DNA intercalation .
Enzyme Inhibition
- HDAC Inhibition: Quinoxaline derivatives with a terminal hydrophobic group at position 6 bind tightly to histone deacetylase (HDAC) via zinc coordination at N1 of the quinoxaline core . The spirocyclic moiety in the target compound could enhance HDAC binding by positioning the carbonyl group for additional hydrogen bonding.
Physicochemical and Optoelectronic Properties
- Band Gap and HOMO Energy: 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibits a low band gap (2.1 eV) and high HOMO energy (-5.3 eV), making it suitable for optoelectronic applications . The spirocyclic analogue’s electronic profile is likely distinct due to reduced π-conjugation but may offer improved stability.
- Electron-Withdrawing Effects: Pyridopyrazine acceptors in polymers show stronger electron-withdrawing capacity than quinoxaline, shifting UV-vis absorption by 30 nm . The target compound’s carbonyl group may mimic this effect, enhancing charge transfer in photochemical applications.
Research Findings and Implications
- Synthetic Feasibility: The synthesis of 2-azaspiro[3.3]heptane derivatives involves multi-step routes starting from bis(bromomethyl)-1,3-propanediol, with Pd-catalyzed amination as a key step . This contrasts with simpler Friedel-Crafts or condensation reactions used for indoloquinoxalines .
- Resistance Mitigation : The 6-position substitution avoids steric clashes observed in 3-substituted HCV inhibitors, suggesting broader applicability against resistant targets .
- Dual Therapeutic Potential: The compound’s spirocyclic structure may enable dual functionality (e.g., antiviral + anticancer) by targeting multiple enzymes (e.g., proteases, HDACs) .
Biological Activity
6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}quinoxaline is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a quinoxaline core and a spirocyclic moiety, suggest various biological activities that may be explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3O, with a molecular weight of 329.4 g/mol. The compound features a quinoxaline structure, which is known for its involvement in various biological processes, and a spirocyclic component that may enhance its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | (6-phenyl-2-azaspiro[3.3]heptan-2-yl)-quinoxalin-6-ylmethanone |
| InChI Key | Computed |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic moiety enhances binding affinity by providing a rigid three-dimensional structure, while the quinoxaline core can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound's binding to its targets.
Biological Activity
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antimicrobial Activity : Quinoxaline derivatives have been shown to possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : Some studies suggest that quinoxaline-based compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to disease states.
Case Studies
- Antimicrobial Studies : In vitro assays demonstrated that derivatives of quinoxaline showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents.
- Cancer Research : A study on quinoxaline derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting their potential as anticancer drugs.
Research Findings
Recent studies have focused on synthesizing and characterizing various derivatives of this compound to evaluate their biological activities:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition against E. coli and S. aureus was observed. |
| Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |
| Enzyme Interaction | Demonstrated competitive inhibition against specific kinases involved in cancer signaling pathways. |
Q & A
Q. What are the common synthetic routes for 6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}quinoxaline, and what are their limitations?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, spirocyclic intermediates like methyl 6-chlorospiro[3.3]heptane-2-carboxylate () undergo nucleophilic displacement of chlorine with phenyl groups, followed by coupling to quinoxaline derivatives. Limitations include low overall yields (e.g., 31% in analogous azaspiro syntheses) and challenges in regioselectivity during cyclization steps .
Q. Which spectroscopic and crystallographic techniques are employed to characterize the spirocyclic structure?
X-ray crystallography is critical for resolving the spirocyclic geometry and substituent orientation. For quinoxaline derivatives, studies report planar deviations (e.g., 0.061 Å in fused-ring systems) and dihedral angles (e.g., 49.32° between phenyl and quinoxaline planes) to confirm structural integrity . NMR spectroscopy (¹H/¹³C) and mass spectrometry further validate molecular connectivity and purity.
Q. What in vitro assays are used to evaluate the compound’s pharmacological potential?
Binding assays with target proteins (e.g., kinases or GPCRs) are standard. Functionalized spirocycles, such as those with methylallyl groups, are screened for lipophilicity-enhanced interactions using surface plasmon resonance (SPR) or fluorescence polarization . Enzymatic inhibition studies (e.g., IC₅₀ determinations) assess potency, while cytotoxicity assays (e.g., MTT) evaluate selectivity .
Q. How does the compound’s lipophilicity influence its pharmacokinetic properties?
Lipophilicity, modulated by substituents like methylallyl or trifluoromethyl groups, enhances membrane permeability but may reduce aqueous solubility. LogP calculations and HPLC retention time comparisons are used to optimize this balance. For instance, methylallyl-functionalized analogs show improved bioavailability in preclinical models .
Advanced Research Questions
Q. How can researchers address low yields in the multi-step synthesis of this compound?
Yield optimization strategies include:
- Catalytic improvements : Transition metal catalysts (e.g., Pd/Cu) for cross-coupling steps.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization.
- Temperature control : Stepwise heating (e.g., 343 K for quinoxaline formation) minimizes side reactions .
- Purification techniques : Column chromatography with gradients (e.g., Petroleum ether/EtOAc) improves isolation .
Q. How do substituents on the spirocyclic ring influence the compound’s biological activity?
Substituents like phenyl or trifluoromethyl groups alter steric and electronic profiles. For example:
- Phenyl groups increase π-π stacking with aromatic residues in target proteins, enhancing binding affinity.
- Trifluoromethyl groups improve metabolic stability via electron-withdrawing effects.
- Methylallyl groups boost lipophilicity, as seen in analogs with 0.88 LogP values compared to unmodified spirocycles .
Q. How can computational modeling predict target interactions and guide structural modifications?
Molecular docking (e.g., AutoDock Vina) and MD simulations analyze binding poses in active sites. For quinoxalines, studies prioritize:
- Hydrogen-bonding motifs : Interaction with backbone amides (e.g., quinoxaline N-atoms with Asp/Glu residues).
- Spirocyclic rigidity : Reduces entropic penalties upon binding.
- Pharmacophore mapping : Identifies critical substituents for affinity, validated by crystallographic data (e.g., C–H⋯π interactions in crystal packing) .
Q. What strategies mitigate off-target effects in therapeutic applications?
- Selectivity profiling : Kinase panels (e.g., Eurofins) compare IC₅₀ values across isoforms.
- Prodrug design : Masking polar groups (e.g., esterification) reduces non-specific interactions.
- Metabolic studies : CYP450 inhibition assays identify potential drug-drug interactions early .
Data Contradictions and Resolution
- Spirocyclic vs. Planar Bioactivity : Some studies report higher activity for rigid spirocycles, while others favor flexible analogs. Resolution involves comparing conformational energy barriers (DFT calculations) and bioactivity datasets .
- Substituent Effects : Conflicting LogP trends (e.g., trifluoromethyl vs. methylallyl) highlight context-dependent optimization. Hybrid analogs are synthesized to balance properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
